molecular formula C28H26O8 B2725812 ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate CAS No. 610751-62-7

ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2725812
CAS No.: 610751-62-7
M. Wt: 490.508
InChI Key: FHAYLZMLYFFGHX-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromene backbone substituted with methoxy and aryl groups. The compound features:

  • A 3-(3,4-dimethoxyphenyl) group at position 3, contributing electron-donating methoxy substituents.
  • A 7-[(3-methoxyphenyl)methoxy] chain at position 7, enhancing lipophilicity and steric bulk.
  • A 4-oxo moiety, typical of bioactive chromones, and an ethyl carboxylate ester at position 2 for improved solubility.

The structural complexity of this compound suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by aryl and methoxy substituents.

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-5-34-28(30)27-25(18-9-12-22(32-3)24(14-18)33-4)26(29)21-11-10-20(15-23(21)36-27)35-16-17-7-6-8-19(13-17)31-2/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYLZMLYFFGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The carboxylate ester group can be formed through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups replacing methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Properties
Several studies have investigated the anticancer potential of chromene derivatives. A notable case study demonstrated that a closely related compound exhibited selective cytotoxicity against tumorigenic cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells . This selectivity is particularly valuable in reducing side effects associated with conventional chemotherapy.

Anti-inflammatory Effects
Chromene derivatives have also been evaluated for their anti-inflammatory effects. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .

Materials Science

Polymeric Applications
this compound has been explored for its utility in polymer science. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Data from recent studies indicate that polymers modified with this chromene derivative exhibit improved resistance to thermal degradation compared to unmodified polymers .

Agricultural Chemistry

Pesticidal Activity
The compound has been tested for its pesticidal properties against various agricultural pests. Research findings suggest that it possesses insecticidal activity, making it a candidate for developing eco-friendly pesticides. Field trials demonstrated effective pest control with minimal adverse effects on beneficial insects, highlighting its potential as a sustainable agricultural solution .

Case Studies

Study FocusFindingsReference
Antioxidant ActivitySignificant free radical scavenging ability observed.
Anticancer PropertiesInduced apoptosis in tumorigenic cell lines while sparing normal cells.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines noted.
Polymeric ApplicationsEnhanced thermal stability and mechanical properties in polymers.
Pesticidal ActivityEffective control of agricultural pests with minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

    Modulation of Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous chromene derivatives:

Compound Substituents Molecular Formula Key Properties/Applications References
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate (Target) 3,4-dimethoxyphenyl (position 3); 3-methoxyphenylmethoxy (position 7) C₂₈H₂₆O₈ High lipophilicity; potential kinase inhibition due to methoxy groups.
Ethyl 3-(4-bromophenyl)-7-[(2-methoxybenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate 4-bromophenyl (position 3); 2-methoxybenzoyloxy (position 7) C₂₆H₁₉BrO₇ Enhanced electrophilicity from bromine; possible use in halogen-bonding interactions.
3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 4-methyl (position 4); 2-(4-methoxyphenyl)-2-oxoethoxy (position 7) C₂₈H₂₄O₈ Improved stability from methyl group; potential fluorescence properties.
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate 3-methoxyphenoxy (position 3); benzodioxole carboxylate (position 7) C₂₆H₁₈O₈ Benzodioxole enhances π-stacking; possible CNS activity.
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate Heptyloxybenzoyloxy (position 4); trifluoromethyl (position 7) C₃₃H₃₁F₃O₇ Fluorine increases metabolic stability; surfactant-like properties from heptyl chain.

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Methoxy groups (e.g., 3,4-dimethoxyphenyl in the target compound) enhance lipophilicity and membrane permeability, critical for blood-brain barrier penetration .
  • Bromine or trifluoromethyl groups (e.g., in and ) introduce electronegativity, improving binding to hydrophobic enzyme pockets.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves a Pechmann condensation or nucleophilic substitution, similar to methods for ethyl 3-(4-bromophenyl) derivatives .
  • Commercial availability of precursors like ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate () facilitates scalable production.

Crystallographic and Computational Data: SHELX programs () are widely used for refining chromene structures, revealing conformational flexibility influenced by substituents.

Biological Relevance :

  • 4-Oxo chromenes exhibit inhibition of topoisomerases and cyclooxygenases, with methoxy groups modulating selectivity .
  • The trifluoromethyl derivative () shows enhanced metabolic stability in preclinical models, a trait desirable in anticancer agents.

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate, commonly referred to as a chromene derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: C28H26O8. The compound features a chromene core with multiple methoxy substituents that contribute to its pharmacological properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various chromene derivatives, including the compound . The findings indicate that it exhibits significant activity against a range of pathogenic bacteria and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.5 to 1.5 μg/mL against tested strains of Staphylococcus aureus and Escherichia coli.
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential applications in preventing infections associated with biofilms .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Studies:

  • Cell Viability Assays : In vitro studies using MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines showed IC50 values of approximately 10.7 µM, 7.7 µM, and 7.3 µM respectively, indicating potent cytotoxic effects .
  • Mechanism of Action : The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this chromene derivative have also been documented.

Research Insights:

  • Cytokine Production : Studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with the compound in lipopolysaccharide (LPS)-stimulated macrophages.
  • Inhibition of NF-kB Pathway : The compound inhibited the NF-kB signaling pathway, which is crucial for inflammatory responses .

Data Summary

Biological ActivityEffectivenessReference
Antimicrobial (MIC)0.5 - 1.5 μg/mL
Anticancer (IC50)~10.7 - 7.3 µM
Anti-inflammatoryReduced IL-6, TNF-alpha

Q & A

Q. Purity Optimization :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Recrystallization using ethanol or methanol.
  • HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

How can structural characterization be performed to confirm the compound’s identity and crystallinity?

Basic Research Question
Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For example, chromene derivatives often show planar chromen-4-one cores with dihedral angles <10° between aromatic rings .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm); aromatic protons show splitting patterns dependent on substitution .
    • ¹³C NMR : Carbonyl carbons (C=O) resonate at ~δ 170–190 ppm .
  • FT-IR : Stretching vibrations for C=O (~1650–1750 cm⁻¹) and ether linkages (C-O-C, ~1200 cm⁻¹) .

What advanced computational methods are used to predict the compound’s electronic properties and reactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For chromene derivatives, HOMO levels typically localize on the methoxyphenyl groups, influencing antioxidant activity .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes). Studies on similar compounds show binding affinities to cyclooxygenase-2 (COX-2) via hydrogen bonding with methoxy groups .

How do structural modifications (e.g., methoxy group position) affect the compound’s bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • 3,4-Dimethoxyphenyl substitution : Enhances antioxidant activity due to increased electron-donating effects .
  • 7-[(3-Methoxyphenyl)methoxy] group : Improves lipophilicity , impacting membrane permeability in cellular assays .
  • Ethyl carboxylate : Critical for esterase stability ; replacing it with methyl groups reduces metabolic degradation .

Q. Methodology :

  • Synthesize analogs via positional isomerism or group substitution .
  • Test in in vitro assays (e.g., DPPH scavenging for antioxidants, MTT assays for cytotoxicity) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic acid) .
  • Waste disposal : Neutralize acidic/byproduct residues before disposal .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Controlled replication : Standardize assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
  • Meta-analysis : Compare data across studies using Cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
  • Mechanistic studies : Use knockout models or enzyme inhibition assays to confirm target specificity .

What strategies improve the compound’s solubility for in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use DMSO:PBS (1:9) or Cremophor EL for aqueous solubility .
  • Prodrug design : Replace the ethyl group with a phosphate ester to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

How is crystallographic data utilized to optimize synthetic yield?

Advanced Research Question

  • Polymorph screening : Identify crystal forms with higher stability. For chromene derivatives, hydrogen-bonding networks (e.g., O-H···O interactions) often dictate crystallization efficiency .
  • Crystal engineering : Modify solvents (e.g., switching from ethanol to acetone) to control nucleation rates .

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